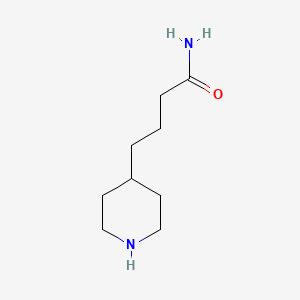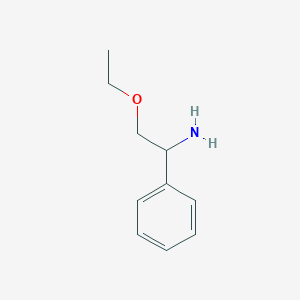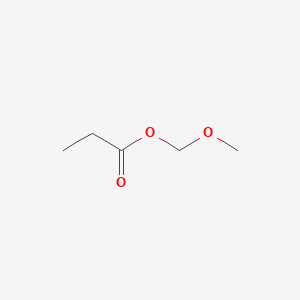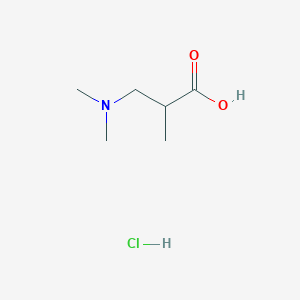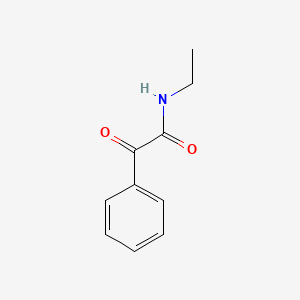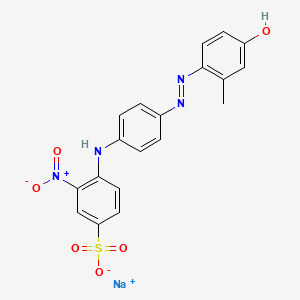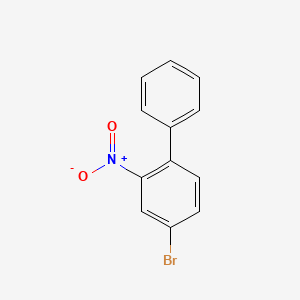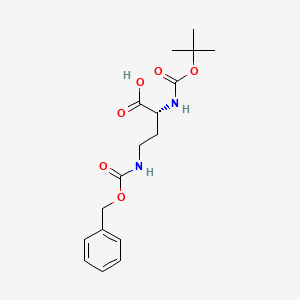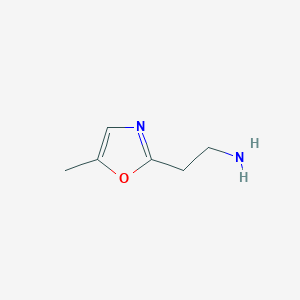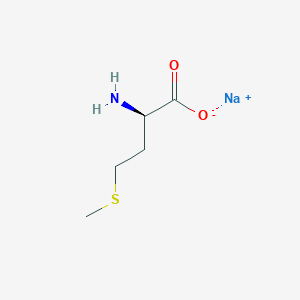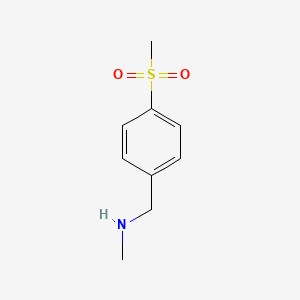
Ethyl 5,5,5-trifluoro-4-hydroxypentanoate
Overview
Description
Ethyl 5,5,5-trifluoro-4-hydroxypentanoate is a chemical compound with the molecular formula C7H11F3O3 . It has an average mass of 200.156 Da and a monoisotopic mass of 200.066025 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9F3O3/c1-2-13-6(12)4-3-5(11)7(8,9)10/h2-4H2,1H3 . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Ethyl 5,5,5-trifluoro-4-hydroxypentanoate has a variety of scientific research applications, including in the synthesis of other compounds, as a catalyst, and as a reagent in organic synthesis. In organic synthesis, this compound can be used as a solvent, a reagent, or a catalyst. It is also used as a catalyst in the synthesis of polymers, such as polyurethanes and polyesters. Additionally, this compound has been used as a reagent in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and antiseptics.
Mechanism of Action
The mechanism of action of Ethyl 5,5,5-trifluoro-4-hydroxypentanoate is not fully understood. However, it is believed that this compound acts as a proton donor, which is an important role in many organic reactions. This compound is also believed to be involved in the formation of hydrogen bonds and the stabilization of non-covalent interactions. Additionally, this compound can react with amines to form imines, which can then be used in a variety of organic synthesis reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well-understood. However, it is believed that this compound can act as an antioxidant, which can help protect cells from damage caused by free radicals. Additionally, this compound has been shown to have anti-inflammatory and antiseptic properties, which can help protect against infection and disease.
Advantages and Limitations for Lab Experiments
Ethyl 5,5,5-trifluoro-4-hydroxypentanoate has several advantages and limitations when used in lab experiments. One advantage is that this compound is a relatively stable compound with a low vapor pressure, which makes it ideal for use in reactions that require a low temperature. Additionally, this compound is soluble in both organic and aqueous solvents, which makes it compatible with a variety of solvents. However, this compound is not very soluble in water, which can limit its use in some reactions.
Future Directions
The future of Ethyl 5,5,5-trifluoro-4-hydroxypentanoate research is promising. This compound could potentially be used in the synthesis of new pharmaceuticals, as well as in the development of new polymers. Additionally, this compound could be used to develop new catalysts and reagents for organic synthesis. Additionally, further research into the biochemical and physiological effects of this compound could lead to new applications in medicine and biotechnology. Finally, this compound could be used to develop new methods for the synthesis of other compounds, such as polymers, pharmaceuticals, and catalysts.
properties
IUPAC Name |
ethyl 5,5,5-trifluoro-4-hydroxypentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3O3/c1-2-13-6(12)4-3-5(11)7(8,9)10/h5,11H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFNYSMWFXWELZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501270788 | |
| Record name | Ethyl 5,5,5-trifluoro-4-hydroxypentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501270788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70961-06-7 | |
| Record name | Ethyl 5,5,5-trifluoro-4-hydroxypentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70961-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5,5,5-trifluoro-4-hydroxypentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501270788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

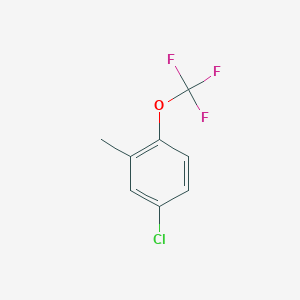
![Ethyl 5,7-dimethylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B3151240.png)
